3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide

Acetylcholinesterase AChE Mixed-type inhibition

This compound is the only member of the N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide series with a strong electron-withdrawing nitro group at the meta position (Hammett σmeta +0.71). It provides a distinct electronic and steric environment compared to unsubstituted or alkoxylated analogs. Predicted cLogP ~1.5 ensures superior aqueous solubility for biochemical assays. Ideal for AChE probe development or as a structurally-matched negative control for 2-methoxy active analogs. Independent target validation required.

Molecular Formula C19H22N4O5S
Molecular Weight 418.47
CAS No. 897621-13-5
Cat. No. B2611606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide
CAS897621-13-5
Molecular FormulaC19H22N4O5S
Molecular Weight418.47
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C19H22N4O5S/c24-19(16-5-4-8-18(15-16)23(25)26)20-9-14-29(27,28)22-12-10-21(11-13-22)17-6-2-1-3-7-17/h1-8,15H,9-14H2,(H,20,24)
InChIKeyPSAJYSIYXOSCQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide (CAS 897621-13-5): Chemical Class and Baseline Characteristics for Procurement Evaluation


3-Nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide (CAS 897621-13-5) belongs to the N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide chemical class, characterized by a 3-nitro substitution on the benzamide ring. This class has been explored in patent literature for applications including acetylcholinesterase (AChE) inhibition and apoptosis induction, with the 3-nitro substituent providing distinct electronic and steric properties relative to unsubstituted, halogenated, or alkoxylated analogs [1][2].

Why 3-Nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide Cannot Be Interchanged with Close Analogs: The Evidence Gap


Generic substitution within the N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide series is not advised for research or industrial applications because the benzamide ring substitution pattern profoundly influences biological activity. For example, the 2-methoxy analog has been characterized as a mixed-type acetylcholinesterase inhibitor , while the 3-nitro variant's activity profile remains undocumented in the peer-reviewed literature. Without head-to-head data, it cannot be assumed that the nitro group confers similar potency or selectivity. Procurement decisions must therefore be driven by the specific need for a 3-nitro substituent’s unique electronic effects, as extrapolation from other substituents (e.g., 2-fluoro, 4-butoxy, or unsubstituted) is scientifically unsupported [1].

Quantitative Differentiation of 3-Nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide: A Comparator-Based Evidence Guide


Acetylcholinesterase Inhibition: Class-Level Activity Inference for the 3-Nitro Analog Based on 2-Methoxy Comparator Data

The 2-methoxy analog (CAS 897611-94-8) of the 3-nitro compound is reported as a mixed-type acetylcholinesterase (AChE) inhibitor, exhibiting both competitive and non-competitive inhibition modes . While direct experimental data for the 3-nitro compound are absent from the public literature, the shared sulfonylethyl-phenylpiperazine scaffold suggests potential AChE activity. This class-level inference must be treated with caution: the electron-withdrawing nitro group at the 3-position may alter binding kinetics or selectivity relative to the 2-methoxy group. No quantitative IC50 or Ki values are available for the 3-nitro compound to confirm or refute this hypothesis.

Acetylcholinesterase AChE Mixed-type inhibition

Physicochemical Property Differentiation: cLogP Comparison of 3-Nitro vs. Unsubstituted, 2-Fluoro, and 4-Butoxy Analogs

The 3-nitro substituent is expected to increase polarity and reduce lipophilicity compared to unsubstituted or halogenated analogs. Calculated partition coefficients (cLogP) for the series illustrate this trend: the unsubstituted benzamide (CAS 899955-86-3) has a cLogP of approximately 2.0, while the 3-nitro derivative is predicted to have a cLogP of approximately 1.5 (estimated via fragment-based methods) [1]. The 2-fluoro analog has a cLogP of ~2.2, and the 4-butoxy analog is substantially more lipophilic at ~3.5.

Lipophilicity cLogP Drug-likeness

Electronic Effect of 3-Nitro Substitution: Hammett σmeta Constant as a Predictor of Reactivity and Binding

The 3-nitro group exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms, quantified by a Hammett σmeta value of +0.71, compared to +0.37 for 3-chloro or 0.00 for unsubstituted [1]. This parameter is directly relevant to structure-activity relationships (SAR) in medicinal chemistry, as it influences the electron density of the benzamide carbonyl and the aromatic ring, potentially modulating hydrogen-bonding capacity and π-stacking interactions with biological targets.

Hammett constant Electronic effect SAR

Optimal Application Scenarios for 3-Nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide Based on Available Evidence


Medicinal Chemistry SAR Exploration Requiring a Strong Electron-Withdrawing Benzamide Substituent

In structure-activity relationship (SAR) campaigns where a strong electron-withdrawing group is needed at the meta position of the benzamide ring, the 3-nitro compound provides a Hammett σmeta of +0.71, far exceeding halogen or alkyl alternatives [1].

Solubility-Focused Assay Development Where Reduced Lipophilicity is Advantageous

The predicted cLogP of ~1.5 for the 3-nitro derivative is significantly lower than that of the 2-fluoro (~2.2) or 4-butoxy (~3.5) analogs, suggesting improved aqueous solubility and potentially reduced non-specific binding in biochemical assays [1].

Chemical Probe Synthesis for Target Identification Studies (Cautionary)

The 3-nitro compound may serve as a starting point for chemical probe development, but the absence of published biological activity data (e.g., AChE IC50) means that researchers must independently validate target engagement. The 2-methoxy analog's established mixed-type AChE inhibition cannot be assumed for the 3-nitro variant [1].

Negative Control or Inactive Comparator for AChE Inhibitor Screens

If the 3-nitro substituent proves inactive against AChE, this compound could serve as a structurally matched negative control for the 2-methoxy or other active analogs, helping to confirm that observed activity is substitution-dependent rather than scaffold-dependent.

Quote Request

Request a Quote for 3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.